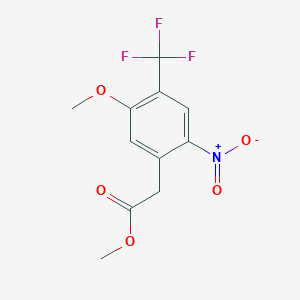

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

Description

Molecular Structure and Classification

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate exhibits a molecular formula of C₁₁H₁₀F₃NO₅ with a molecular weight of 293.20 grams per mole. The compound's structural complexity arises from the strategic placement of multiple electron-withdrawing and electron-donating groups on the benzene ring system. The trifluoromethyl group (-CF₃) occupies the 4-position, while the methoxy group (-OCH₃) is positioned at the 5-carbon, and the nitro group (-NO₂) is located at the 2-position relative to the acetate substituent.

The three-dimensional molecular conformation reveals significant steric and electronic interactions between the substituents. The trifluoromethyl group introduces substantial electronegativity and steric bulk, influencing the overall molecular geometry and chemical reactivity. The nitro group contributes additional electron-withdrawing character, creating a highly polarized aromatic system that affects both the physical properties and chemical behavior of the compound.

According to computational analyses, the compound demonstrates specific molecular properties that define its classification. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count reaches eight, indicating significant potential for intermolecular interactions. The rotatable bond count of four suggests moderate conformational flexibility, particularly around the acetate side chain and the methoxy substituent.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 293.20 g/mol | |

| XLogP3-AA | 2.4 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 4 | |

| Exact Mass | 293.05110691 Da |

The compound is classified within the broader category of per- and polyfluoroalkyl substances due to the presence of the trifluoromethyl group. This classification has become increasingly important in chemical research and environmental considerations, as compounds containing fluorinated carbon-fluorine bonds exhibit unique stability and bioaccumulation characteristics.

Registry Information and Nomenclature

The Chemical Abstracts Service has assigned the registry number 1186404-57-8 to methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate. This unique identifier serves as the primary reference for the compound across chemical databases and regulatory systems worldwide. The compound's nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the systematic name being methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate.

Alternative nomenclature systems have generated several synonymous names for this compound. The most commonly encountered variations include methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)-phenyl]acetate and methyl [5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate. These variations primarily differ in the placement of hyphens and brackets but refer to the identical chemical structure.

The compound's registry information extends beyond the Chemical Abstracts Service number. The Molecular Design Limited number MFCD12827789 provides an additional unique identifier used in chemical inventory systems. Furthermore, the compound appears in specialized databases including the Environmental Protection Agency's DSSTox database with the identifier DTXSID20670623.

International chemical nomenclature databases have recorded the compound under various linguistic translations while maintaining the core structural descriptors. The InChI (International Chemical Identifier) string 1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3 provides a standardized structural representation that transcends language barriers.

The compound's presence in commercial chemical catalogs demonstrates its availability for research applications. Multiple suppliers maintain this compound in their inventories, typically offering purities ranging from 95% to 97%. The consistent availability across multiple suppliers indicates established synthetic routes and reliable production methods.

Historical Development and Significance

The historical development of methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate can be traced through the evolution of fluorinated organic chemistry and nitroaromatic compound research. The compound first appeared in chemical databases in 2010, coinciding with advances in trifluoromethylation chemistry and specialized ester synthesis methodologies. The creation date of June 21, 2010, in major chemical databases marks the formal recognition of this compound's synthesis and characterization.

The development of synthetic routes to this compound reflects broader advances in fluorinated chemistry. Patent literature from this period describes methodologies for synthesizing 2-nitro-4-substituted phenylacetic acid derivatives, providing foundational approaches that enabled the preparation of related trifluoromethylated compounds. These synthetic developments were driven by the pharmaceutical industry's increasing interest in fluorinated building blocks for drug discovery applications.

Research applications of methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate have expanded significantly since its initial synthesis. The compound has found particular utility in proteomics research, where its unique structural features make it valuable for specialized chemical modifications and analytical applications. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile intermediate in complex synthesis protocols.

The compound's significance extends to its role in fluorinated chemistry research. Studies involving related nitroarylacetate compounds have demonstrated the utility of such structures as precursors to α-ketoesters and aryl nitromethanes. These transformations involve sophisticated reaction mechanisms including disproportionation reactions that convert nitroarylacetates to corresponding ketoesters under specific conditions using tetrabutylammonium fluoride and related reagents.

Contemporary research has highlighted the compound's potential in medicinal chemistry applications. The trifluoromethyl group imparts unique pharmacological properties, including enhanced metabolic stability and improved membrane permeability. These characteristics have made trifluoromethylated phenylacetates increasingly important in pharmaceutical research, particularly for developing compounds with improved bioavailability and target selectivity.

The compound's inclusion in specialized chemical libraries and screening collections demonstrates its recognized value in chemical biology applications. Research institutions and pharmaceutical companies maintain stocks of this compound for high-throughput screening programs and structure-activity relationship studies. The consistent commercial availability and standardized quality specifications indicate the compound's established position in contemporary chemical research.

Recent modifications to the compound's database entries, including updates as recent as May 2025, reflect ongoing research interest and potential new applications. These database updates typically indicate new research findings, improved characterization data, or expanded commercial availability, suggesting continued scientific relevance for this fluorinated acetate derivative.

Properties

IUPAC Name |

methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRXXTHJTRDMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670623 | |

| Record name | Methyl [5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186404-57-8 | |

| Record name | Methyl [5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group is a significant pharmacophore in drug design, often associated with increased potency and selectivity. Research indicates that compounds containing this group can improve the efficacy of drugs targeting various biological pathways.

Case Study: Antidepressants and Neurotransmitter Modulation

- A study highlighted the role of trifluoromethyl-containing compounds in enhancing the inhibition of serotonin uptake, which is crucial for developing antidepressants. Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate could be explored as a lead compound for synthesizing new antidepressants with improved efficacy against serotonin reuptake inhibitors .

Agrochemical Applications

In agrochemicals, compounds similar to methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate are often evaluated for their herbicidal and insecticidal properties. The incorporation of the trifluoromethyl group can enhance the stability and activity of agrochemicals.

Case Study: Herbicide Development

- Research has indicated that trifluoromethyl-substituted phenyl compounds exhibit potent herbicidal activity. The structural characteristics of methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate suggest it may serve as a scaffold for developing novel herbicides that target specific weed species while minimizing impact on non-target plants.

Material Science Applications

The unique properties of methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate also make it a candidate for use in material science, particularly in the development of polymers and coatings with enhanced chemical resistance and durability.

Case Study: Polymer Coatings

- Research into polymer formulations incorporating trifluoromethyl groups has shown improved water repellency and chemical resistance. This application can be particularly beneficial in creating coatings for industrial applications where exposure to harsh chemicals is common.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Increased potency for serotonin uptake |

| Agrochemicals | Herbicide development | Enhanced stability and targeted activity |

| Material Science | Polymer coatings | Improved chemical resistance |

Mechanism of Action

The mechanism by which Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their substituent variations are summarized below:

Key Observations:

- Ester Group Variation: Ethyl esters (e.g., 10d, ) may offer improved solubility in non-polar solvents compared to methyl esters due to longer alkyl chains.

- Bioactivity : Trifluoromethyl and sulfonyl groups () are linked to pesticidal activity, suggesting possible agrochemical applications for the target compound.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound enhances logP compared to methoxy- or nitro-only analogs. For example, triflusulfuron methyl ester (logP ≈ 2.5) is more lipophilic than metsulfuron methyl ester (logP ≈ 1.8) due to CF₃ .

- Stability : Nitro groups may reduce photostability compared to halogenated analogs (e.g., 6c with bromo substituents, ).

Biological Activity

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate, with the molecular formula and CAS number 1186404-57-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.2 g/mol |

| CAS Number | 1186404-57-8 |

| Purity | ≥ 95% |

The biological activity of methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate is influenced by its structural components:

- Trifluoromethyl Group : Known to enhance lipophilicity and bioactivity, this group can affect the compound's interaction with biological targets.

- Nitro Group : This moiety may undergo reduction to form amino derivatives, which can exhibit different biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of phenylacetate have been explored for their effectiveness against various bacterial strains. One study reported that analogs showed significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

Research has also pointed towards anti-inflammatory effects associated with compounds similar to methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate. The presence of the trifluoromethyl group has been linked to enhanced activity in inhibiting inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate.

- Methodology : Disk diffusion method against Gram-positive and Gram-negative bacteria.

- Results : Showed significant zones of inhibition compared to control groups, indicating strong antimicrobial potential.

-

Investigation into Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in vitro.

- Methodology : Use of lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine production.

- Results : Reduced levels of pro-inflammatory cytokines were observed, supporting its potential use in inflammatory conditions.

Preparation Methods

Nitration of 4-Substituted Halogeno Benzene

- Starting Material: 4-substituted halogeno benzene (e.g., 4-bromo- or 4-chlorobenzene derivatives).

- Reagents: Mixed acid nitrating agent composed of concentrated nitric acid and concentrated sulfuric acid.

- Solvent: Polar solvents such as acetic acid or sulfuric acid medium.

- Conditions: Controlled temperature to favor nitration at the ortho position relative to the halogen substituent.

- Outcome: Formation of 2-nitro-4-substituted halobenzene with high regioselectivity.

Substitution with Malonic Ester or Cyanoacetate

- Reagents: Malonic methyl ester or ethyl cyanoacetate in excess.

- Conditions: Alkaline medium, typically sodium ethoxide or sodium hydride as base.

- Reaction: Nucleophilic substitution on the halogenated nitrobenzene to form substituted benzyl cyanide or malonate derivatives.

- Advantages: High conversion rate, minimal by-products, and no need for anhydrous solvents.

Hydrolysis and Acidification

- Process: Hydrolysis of the benzyl cyanide or malonate intermediate under strong acidic or alkaline aqueous conditions.

- Result: Formation of 2-nitro-4-substituted phenylacetic acid.

- Purification: Simple filtration and extraction steps suffice due to minimal side reactions.

Esterification to Methyl Ester

- Reagents: Methanol and acid catalyst (e.g., sulfuric acid).

- Conditions: Reflux under anhydrous or controlled moisture conditions to drive esterification.

- Outcome: Conversion of phenylacetic acid to methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate.

- Industrial Note: Continuous flow processes and optimized catalytic systems improve yield and scalability.

Research Findings and Yields

| Step | Key Parameters | Yield Range (%) | Notes |

|---|---|---|---|

| Nitration | Mixed acid, polar solvent, 0–25 °C | 70–85 | High regioselectivity, minimal by-products |

| Substitution with malonate | Alkaline medium, excess reagent | 75–90 | High conversion, no anhydrous solvents required |

| Hydrolysis | Strong acid/base aqueous solution | 80–95 | Simple purification, no complex separation |

| Esterification | Methanol, acid catalyst, reflux | 85–95 | High purity ester, suitable for scale-up |

Overall, the total yield of the synthetic sequence ranges from approximately 40% to 70%, depending on reaction optimization and purification efficiency.

Analytical and Purity Considerations

- Analytical Techniques: High-resolution liquid chromatography-mass spectrometry (LCMS), proton nuclear magnetic resonance (¹H NMR), and high-performance liquid chromatography (HPLC) are employed to confirm structure and purity.

- Purity Levels: Typically >98% purity is achieved after final purification.

- Spectral Data: ¹H NMR shows aromatic protons and methyl ester signals consistent with the target compound; LCMS confirms molecular ion peaks at m/z corresponding to the molecular weight of 293.2 g/mol.

Advantages of the Described Methods

- Use of readily available starting materials.

- Avoidance of highly toxic reagents or anhydrous conditions.

- Simplified purification steps (filtration, extraction).

- Suitable for industrial scale-up due to operational simplicity.

- High overall yield and minimal waste generation.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Outcome | Advantages |

|---|---|---|---|

| Nitration | HNO3/H2SO4 mixed acid, polar solvent, 0–25 °C | 2-nitro-4-substituted halobenzene | Regioselective, high yield |

| Nucleophilic Substitution | Malonic methyl ester/ethyl cyanoacetate, alkaline | Substituted benzyl cyanide intermediate | High conversion, mild conditions |

| Hydrolysis | Strong acid/base aqueous solution | 2-nitro-4-substituted phenylacetic acid | Simple purification |

| Esterification | Methanol, acid catalyst, reflux | Methyl ester final product | High purity, scalable |

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of aromatic precursors. For example, a nitro group can be introduced via nitration of a methoxy-substituted aryl ring, followed by trifluoromethylation using reagents like CF₃Cu or CF₃I under palladium catalysis. Esterification via coupling with methyl acetate or transesterification is often the final step. A patent (EP 4 374 877 A2) describes analogous procedures for structurally similar esters, highlighting the use of LCMS (m/z 754 [M+H]+) and HPLC (retention time: 1.32 min) for purity validation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

Q. What solubility properties are critical for purification?

- Methodological Answer : The compound’s solubility in ethyl acetate and dichloromethane facilitates extraction, while limited solubility in hexane aids recrystallization. Related esters (e.g., methyl phenylacetate) exhibit similar behavior, with density ~1.044 g/cm³ and boiling points >200°C, guiding solvent selection . Storage at 2–8°C (as in analogous trifluoromethyl esters) prevents decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for the nitro and trifluoromethyl groups?

- Methodological Answer : Conflicting NMR signals may arise from dynamic effects or crystallographic disorder. Use SHELXL for refining X-ray structures to validate spatial arrangements . For ambiguous ¹³C signals (e.g., trifluoromethyl carbons), DEPT-135 or HSQC experiments clarify connectivity. Cross-referencing with LCMS data ensures correct molecular ion assignment .

Q. What strategies optimize regioselectivity during nitration of the methoxy-trifluoromethylphenyl precursor?

- Methodological Answer : Nitration regioselectivity is influenced by electronic effects. The methoxy group directs nitration to the para position, while steric hindrance from the trifluoromethyl group limits ortho substitution. A patent (EP 4 374 877 A2) achieved >90% para-nitration using fuming HNO₃ in H₂SO₄ at 0–5°C, monitored via TLC . Computational modeling (e.g., DFT) predicts reactive sites to guide condition optimization.

Q. How does the trifluoromethyl group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attack. However, steric bulk may hinder access. In related pesticides (e.g., trifloxystrobin), this group enhances stability against hydrolysis, which can be quantified via kinetic studies in buffered solutions .

Q. How to design bioactivity assays for this compound’s potential as a pharmaceutical intermediate?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets). A quinazoline derivative () with similar substituents showed activity via fluorometric assays. Use SPR (surface plasmon resonance) for binding affinity measurements and ADMETox profiling (e.g., microsomal stability) to evaluate drug-likeness .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental vibrational spectra?

- Methodological Answer : Differences often arise from solvent effects or anharmonicity. Compare experimental FT-IR (in solid vs. solution) with DFT-calculated spectra (using Gaussian 16 with PCM solvent model). For the ester C=O stretch, deviations >20 cm⁻¹ suggest conformational flexibility, resolvable via variable-temperature IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.